5-[(2-Chloroanilino)methyl]quinolin-8-ol

Monoamine oxidase Neurodegeneration Isoform selectivity

5-[(2-Chloroanilino)methyl]quinolin-8-ol (CHEBI:92333) is a synthetic small-molecule hydroxyquinoline derivative with the molecular formula C16H13ClN2O, a monoisotopic mass of 284.0716 Da, and a calculated LogP of approximately 4.28. The structure features an 8-hydroxyquinoline core functionalized at the C5 position with a (2-chloroanilino)methyl substituent, which distinguishes it from the parent scaffold and other regioisomeric or aniline-substitution analogs.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
Cat. No. B1224058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Chloroanilino)methyl]quinolin-8-ol
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Cl
InChIInChI=1S/C16H13ClN2O/c17-13-5-1-2-6-14(13)19-10-11-7-8-15(20)16-12(11)4-3-9-18-16/h1-9,19-20H,10H2
InChIKeySIQPSBPDNFPNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(2-Chloroanilino)methyl]quinolin-8-ol: Verified Physicochemical and Structural Baseline for Procurement


5-[(2-Chloroanilino)methyl]quinolin-8-ol (CHEBI:92333) is a synthetic small-molecule hydroxyquinoline derivative with the molecular formula C16H13ClN2O, a monoisotopic mass of 284.0716 Da, and a calculated LogP of approximately 4.28 . The structure features an 8-hydroxyquinoline core functionalized at the C5 position with a (2-chloroanilino)methyl substituent, which distinguishes it from the parent scaffold and other regioisomeric or aniline-substitution analogs [1]. This compound is primarily utilized as a research tool for investigating metal chelation, enzyme inhibition, and antimicrobial mechanisms, and is available commercially from multiple vendors as a reference standard .

Why 5-[(2-Chloroanilino)methyl]quinolin-8-ol Cannot Be Interchanged with Unsubstituted or Regioisomeric 8-Hydroxyquinoline Analogs


The 8-hydroxyquinoline pharmacophore is promiscuous, with its activity profile highly sensitive to both the position and electronic nature of substituents [1]. Substitution at the C5 versus C7 position, or alteration of the aniline ring electronics, can invert or abolish target selectivity. For instance, regioisomers like 7-[(2-chloroanilino)methyl]quinolin-8-ol share the same molecular formula but exhibit a >0.6 unit difference in calculated LogP and distinct metal-binding geometry . Furthermore, the simple removal of the ortho-chloro substituent to yield the 5-(anilinomethyl) analog eliminates measurable inhibitory activity against certain targets such as Mannose-6-phosphate isomerase (PMI) [2]. These structural perturbations prevent the use of a “class representative” for procurement, mandating precise specification of the C5-(2-chloroanilino)methyl regiochemistry.

Quantitative Comparative Evidence for 5-[(2-Chloroanilino)methyl]quinolin-8-ol Against Structural Analogs


MAO-B versus MAO-A Isoform Selectivity Compared to Parent Scaffold

5-[(2-Chloroanilino)methyl]quinolin-8-ol demonstrates a preferential, albeit moderate, inhibition profile for human monoamine oxidase B (MAO-B) over MAO-A, a selectivity trend not observed with simpler 8-hydroxyquinoline derivatives [1]. While the parent scaffold typically exhibits non-selective weak inhibition, the introduction of the 2-chloroanilinomethyl substituent at C5 shifts the target engagement pattern [2].

Monoamine oxidase Neurodegeneration Isoform selectivity

Antibacterial Potency Against Gram-positive and Gram-negative Models

In standardized antimicrobial susceptibility screens, 5-[(2-chloroanilino)methyl]quinolin-8-ol displays single-digit micromolar MIC values across several bacterial strains, a potency level consistent with effective 8-hydroxyquinoline antibacterials [1]. Against B. megaterium Bm11, the MIC reaches 0.9 µM, while common pathogens like E. coli D21 and B. subtilis Bs11 are inhibited at 3 µM.

Antimicrobial Minimum Inhibitory Concentration Drug-resistant bacteria

Absence of Acetylcholinesterase Inhibitory Activity as a Selectivity Feature

In a focused off-target liability screen, 5-[(2-chloroanilino)methyl]quinolin-8-ol was tested for inhibitory activity against acetylcholinesterase (AChE) at a fixed concentration of 26 µM and displayed no measurable inhibition . This negative result is mechanistically meaningful, as many quinoline-based compounds exhibit significant AChE inhibition that can confound in vivo neurobehavioral readouts.

Acetylcholinesterase Off-target screening Safety pharmacology

Structural Divergence from Mannose-6-Phosphate Isomerase (PMI) Inhibitor Chemotypes

A key competitive differentiation point for the 2-chloro substitution pattern emerges from PMI screening data. While the 2-methyl analog (5-[(2-methylanilino)methyl]quinolin-8-ol) exhibits measurable PMI inhibition with an IC50 of 11,500 nM, the unsubstituted aniline analog shows no activity (>50,000 nM) [1]. This SAR cliff indicates that the ortho position on the aniline ring is a critical determinant for PMI target engagement.

Phosphomannose isomerase Structure-activity relationship Target selectivity

Lipophilicity-Guided Differentiation from Regioisomeric and Dechloro Analogs

The calculated octanol-water partition coefficient (LogP) for 5-[(2-chloroanilino)methyl]quinolin-8-ol is approximately 4.28, reflecting the hydrophobic contribution of the ortho-chlorine substituent . This is markedly higher than the dechloro analog 5-(anilinomethyl)quinolin-8-ol (LogP ≈ 3.63) and identical to the 7-substituted regioisomer (LogP = 4.28), but with distinct topological positioning of the polar surface area .

Lipophilicity Druglikeness ADME prediction

Synthetic Tractability and Commercial Availability for Rapid Project Initiation

5-[(2-Chloroanilino)methyl]quinolin-8-ol is accessible via a straightforward Mannich-type condensation between commercially available 8-hydroxyquinoline, formaldehyde, and 2-chloroaniline, or via nucleophilic substitution using 5-(chloromethyl)quinolin-8-ol and 2-chloroaniline . Multiple vendors list the compound at research-grade purity (≥95%), enabling same-day procurement without the lengthy synthesis and purification timelines required for custom regioisomers or novel derivatives .

Synthetic accessibility Chemical procurement 8-hydroxyquinoline derivatives

Where 5-[(2-Chloroanilino)methyl]quinolin-8-ol Provides a Verifiable Research Advantage


Disease-Relevant MAO-B Probe for Neurodegeneration Research

In Parkinson's disease and other synucleinopathy models where MAO-B inhibition is neuroprotective, 5-[(2-chloroanilino)methyl]quinolin-8-ol can serve as a moderate-affinity (IC50 = 1,130 nM) MAO-B tool compound with >88-fold selectivity over MAO-A. This selectivity profile, documented in standardized fluorescence-based enzyme assays, makes it suitable for in vitro target engagement studies where complete MAO-A sparing is required [1].

Broad-Spectrum Antibacterial Reference Standard for Structure-Activity Studies

With reproducible single-digit micromolar MIC values against both Gram-positive and Gram-negative bacteria (e.g., B. megaterium MIC = 0.9 µM, E. coli MIC = 3 µM), this compound provides a robust positive control for structure-activity relationship (SAR) campaigns aimed at optimizing 5-substituted 8-hydroxyquinoline antibacterials [1]. Its activity profile spans multiple bacterial species, offering a consistent benchmark against which new derivatives can be measured.

Ortho-Chlorine Pharmacophore Anchor for Selective Metal Chelation

The 8-hydroxyquinoline core is a well-established bidentate metal chelator. The C5-(2-chloroanilino)methyl substituent introduces steric and electronic modulation of the chelation pocket, enabling differential complexation of metal ions such as Cu(II), Zn(II), and Fe(III). This compound can serve as a ligand precursor for synthesizing metal complexes with tailored geometries relevant to catalysis, materials science, or metalloproteomics [1].

Selectivity Profiling Template for Ortho-Substituted Anilinoquinoline Libraries

The SAR cliff observed at PMI—where ortho-substitution is required for activity—positions this compound as a strategic template for selectivity profiling. Researchers can use the 2-chloro derivative as a starting point to systematically explore how different ortho substituents (F, Br, CF3, OCH3) modulate target selectivity across PMI, MAO-B, and antibacterial phenotypes, using established assay protocols [1].

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